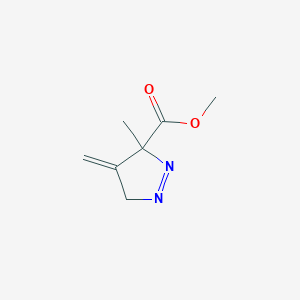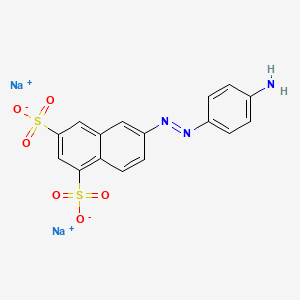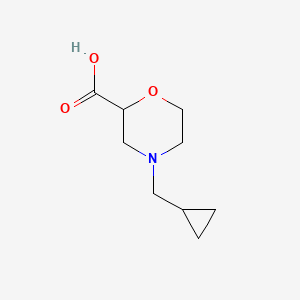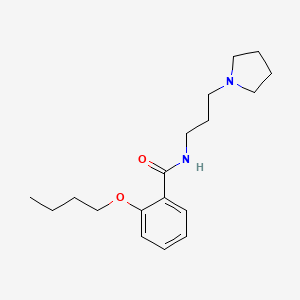
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- is a chemical compound with the molecular formula C18H28N2O2 It is a derivative of benzamide, characterized by the presence of a butoxy group and a pyrrolidinylpropyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure is known to enhance its biological activity by increasing its three-dimensional coverage and stereogenicity . This allows the compound to interact more effectively with enantioselective proteins and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- include other benzamide derivatives such as:
- 2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide
- N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyrrolidinyl)benzamide
Uniqueness
What sets benzamide, 2-butoxy-N-(3-(pyrrolidinyl)propyl)- apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butoxy group and the pyrrolidinylpropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
73664-75-2 |
|---|---|
Fórmula molecular |
C18H28N2O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-butoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-3-15-22-17-10-5-4-9-16(17)18(21)19-11-8-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21) |
Clave InChI |
UIAZAVYHAPEAAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NCCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


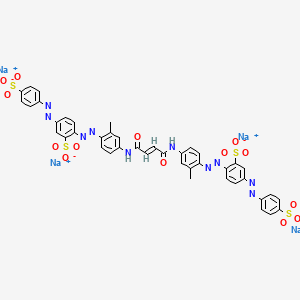
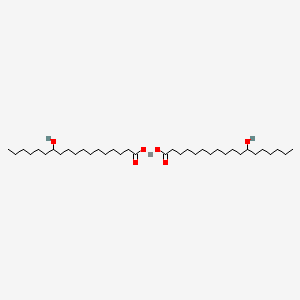
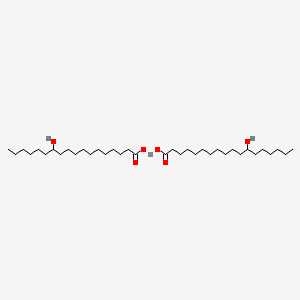
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)


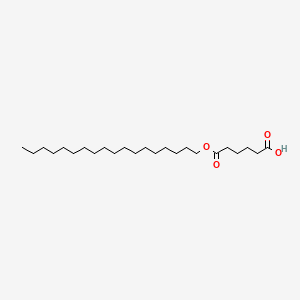
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
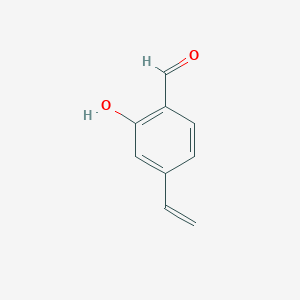
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
